molecular formula C7H7BClFO2 B6307944 2-Chloro-5-fluoro-3-methylphenylboronic acid CAS No. 2121511-44-0

2-Chloro-5-fluoro-3-methylphenylboronic acid

Cat. No.: B6307944
CAS No.: 2121511-44-0
M. Wt: 188.39 g/mol
InChI Key: KHPUVWYDOOKESR-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-5-fluoro-3-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-fluoro-3-methylphenyl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-3-methylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-fluoro-3-methylphenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Chloro-6-fluoro-3-methylphenylboronic acid
  • 2-Chloro-6-fluoro-5-methylphenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: 2-Chloro-5-fluoro-3-methylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, such as 2-Chloro-6-fluoro-3-methylphenylboronic acid and 2-Chloro-6-fluoro-5-methylphenylboronic acid, the position of the substituents can affect the electronic properties and steric hindrance, leading to differences in reaction outcomes .

Properties

IUPAC Name

(2-chloro-5-fluoro-3-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPUVWYDOOKESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)C)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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